

Structure Elucidation of 7-Methoxychroman-3-Carboxylic Acid: A Multi-Technique, Mechanistic Approach

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Compound of Interest

Compound Name: *7-methoxychroman-3-carboxylic Acid*

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Abstract

The definitive assignment of a molecular structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and reproducibility of chemical entities. This guide provides a comprehensive, field-proven methodology for the structure elucidation of **7-methoxychroman-3-carboxylic acid** (CAS: 3187-51-7), a heterocyclic compound with potential applications as an intermediate in pharmaceutical and natural product synthesis[1]. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. The causality behind experimental choices is detailed, presenting a self-validating system for unambiguous structure confirmation, designed for the discerning scientist.

Foundational Analysis: The Hypothetical Structure

Before any instrumental analysis, the proposed name "**7-methoxychroman-3-carboxylic acid**" allows us to draw a hypothetical structure and perform a foundational calculation.

Molecular Formula: C₁₁H₁₂O₄[1] Molecular Weight: 208.21 g/mol [1]

Degree of Unsaturation (DoU): The DoU is a critical first step in assessing the presence of rings or multiple bonds. $DoU = C + 1 - (H/2) - (X/2) + (N/2)$ $DoU = 11 + 1 - (12/2) = 6$

The DoU of 6 is immediately informative. We can account for it with the benzene ring (4 degrees: 3 double bonds + 1 ring) and the carbonyl group of the carboxylic acid (1 degree). The final degree of unsaturation is satisfied by the heterocyclic chroman ring system. This initial calculation aligns perfectly with the proposed structure.

Hypothetical Structure of 7-Methoxychroman-3-carboxylic acid

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Caption: Figure 1. Proposed molecular structure.

Mass Spectrometry: Confirming Mass and Composition

Expertise & Causality: The primary objective of mass spectrometry in this context is twofold: to confirm the molecular weight of the compound and to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over unit-resolution MS because its high mass accuracy allows for the calculation of a molecular formula, providing a powerful constraint on the possible structure. For chroman derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and maximize the abundance of the molecular ion[2].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

- Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- Ionization Mode: Given the carboxylic acid moiety, negative ion mode is often ideal, as it readily forms a stable $[M-H]^-$ ion[2]. Positive ion mode ($[M+H]^+$ or $[M+Na]^+$) can also be used for confirmation.
- Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to $>10,000$ to allow for accurate mass measurement.
- Data Processing: Use the instrument's software to determine the accurate mass of the most abundant ion and calculate the elemental formula.

Data Presentation & Interpretation

Trustworthiness: The congruence between the calculated and observed mass provides a high degree of confidence in the elemental composition.

Parameter	Expected Value	Observed Value (Hypothetical)
Molecular Formula	$C_{11}H_{12}O_4$	$C_{11}H_{12}O_4$
Ion Type	$[M-H]^-$	$[M-H]^-$
Calculated Mass	207.0663	-
Observed Mass	-	207.0661
Mass Error (ppm)	< 5 ppm	< 1.0 ppm

The observation of an ion at m/z 207.0661 in negative ESI mode, corresponding to the elemental formula $C_{11}H_{11}O_4^-$ (the deprotonated molecule), confirms the molecular formula of the neutral compound is $C_{11}H_{12}O_4$.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For **7-methoxychroman-3-carboxylic acid**, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretching), the aromatic ring, and the C-O bonds of the ether and chroman ring. The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from hydrogen-bond dimerization[3].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

Wavenumber (cm^{-1})	Description	Expected Characteristics
3300 - 2500	O-H Stretch (Carboxylic Acid)	Very broad, strong band, often obscuring C-H stretches[4][5].
~2950	sp^3 C-H Stretch	Sharp, medium intensity peaks.
~1710	C=O Stretch (Carboxylic Acid Dimer)	Very strong, sharp band[3].
~1610, ~1500	C=C Stretch (Aromatic)	Medium to strong, sharp bands.
~1250	C-O Stretch (Aryl Ether)	Strong, sharp band.
~1100	C-O Stretch (Alkyl Ether)	Strong, sharp band.

The presence of these key bands provides strong, direct evidence for the major functional groups proposed in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity, from proton-proton adjacencies to long-range carbon-proton correlations. This multi-pronged approach ensures every atom is placed correctly.

Experimental Protocols: NMR

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
- ^1H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.
- ^{13}C NMR / DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
- COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to identify protons that are coupled to each other (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments.

Predicted Data & Integrated Interpretation

The following data is a plausible prediction based on known chemical shift values for chroman derivatives and general NMR principles^{[6][7]}.

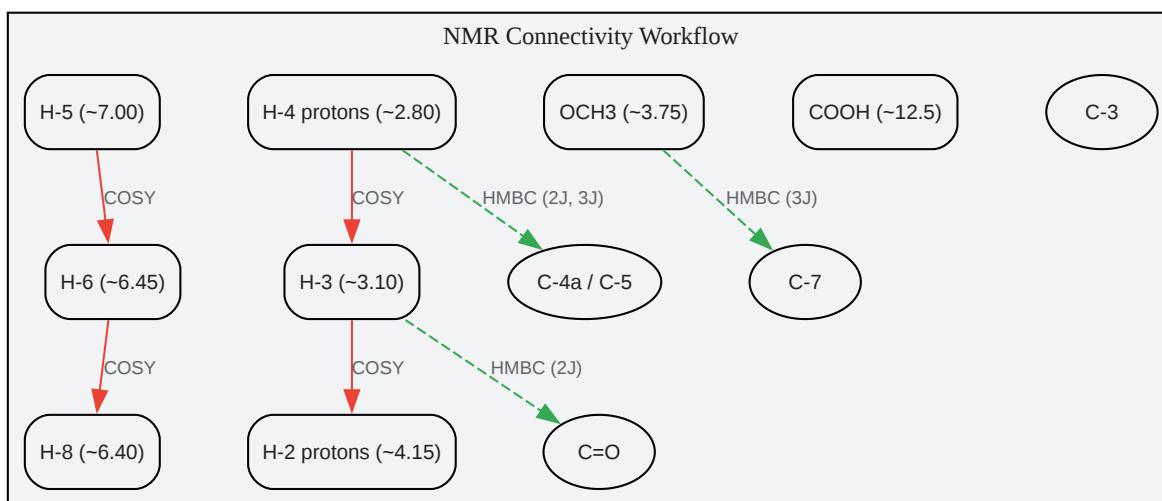
Table 1: Predicted ^1H and ^{13}C NMR Data (400 MHz, DMSO- d_6)

Position	δ ^{13}C (ppm)	δ ^1H (ppm)	Multiplicity	J (Hz)	Integration	DEPT-135
COOH	~173.0	~12.5	br s	-	1H	-
C-7	~159.0	-	-	-	-	-
C-8a	~148.0	-	-	-	-	-
C-5	~128.0	~7.00	d	8.5	1H	CH
C-4a	~115.0	-	-	-	-	-
C-6	~107.0	~6.45	dd	8.5, 2.5	1H	CH
C-8	~102.0	~6.40	d	2.5	1H	CH
C-2	~66.0	~4.30	dd	11.0, 5.0	1H	CH ₂
~4.00	dd	11.0, 8.0	1H			
OCH ₃	~55.0	~3.75	s	-	3H	CH ₃
C-3	~40.0	~3.10	m	-	1H	CH
C-4	~25.0	~2.90	dd	16.0, 5.5	1H	CH ₂
~2.70	dd	16.0, 7.5	1H			

Interpretation Workflow:

- Aromatic Region (^1H):** Three protons are observed, consistent with a tri-substituted benzene ring. The coupling constants (d, dd, d) suggest an ortho, meta, and para relationship, respectively, confirming the substitution pattern. A COSY experiment will show a correlation between the proton at 6.45 ppm (H-6) and the protons at 7.00 ppm (H-5) and 6.40 ppm (H-8).
- Aliphatic Region (^1H):** The signals for C-2, C-3, and C-4 form a distinct spin system. A COSY experiment will connect H-3 to the protons on C-2 and C-4, establishing the -OCH₂-CH(COOH)-CH₂-Ar fragment.

- Functional Groups: The broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton[5]. The sharp singlet at ~3.75 ppm integrating to 3H is the methoxy group.
- Connecting the Pieces (HMBC): This is the final validation step.
 - The methoxy protons (~3.75 ppm) will show a 3-bond correlation to C-7 (~159.0 ppm), locking its position on the aromatic ring.
 - The benzylic protons on C-4 (~2.90, 2.70 ppm) will show correlations to C-5 and C-4a, linking the aliphatic chain to the aromatic ring.
 - The proton on C-3 (~3.10 ppm) will show a correlation to the carboxylic carbon (~173.0 ppm).



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Caption: Figure 2. Key NMR correlations for structure confirmation.

X-ray Crystallography: Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides definitive proof of the 2D structure (constitution), it does not typically define the 3D arrangement in the solid state or

the absolute stereochemistry if the molecule is chiral (note: C-3 is a chiral center). X-ray crystallography is the gold standard for this purpose[8]. It provides an exact map of atomic positions, bond lengths, and bond angles[9][10].

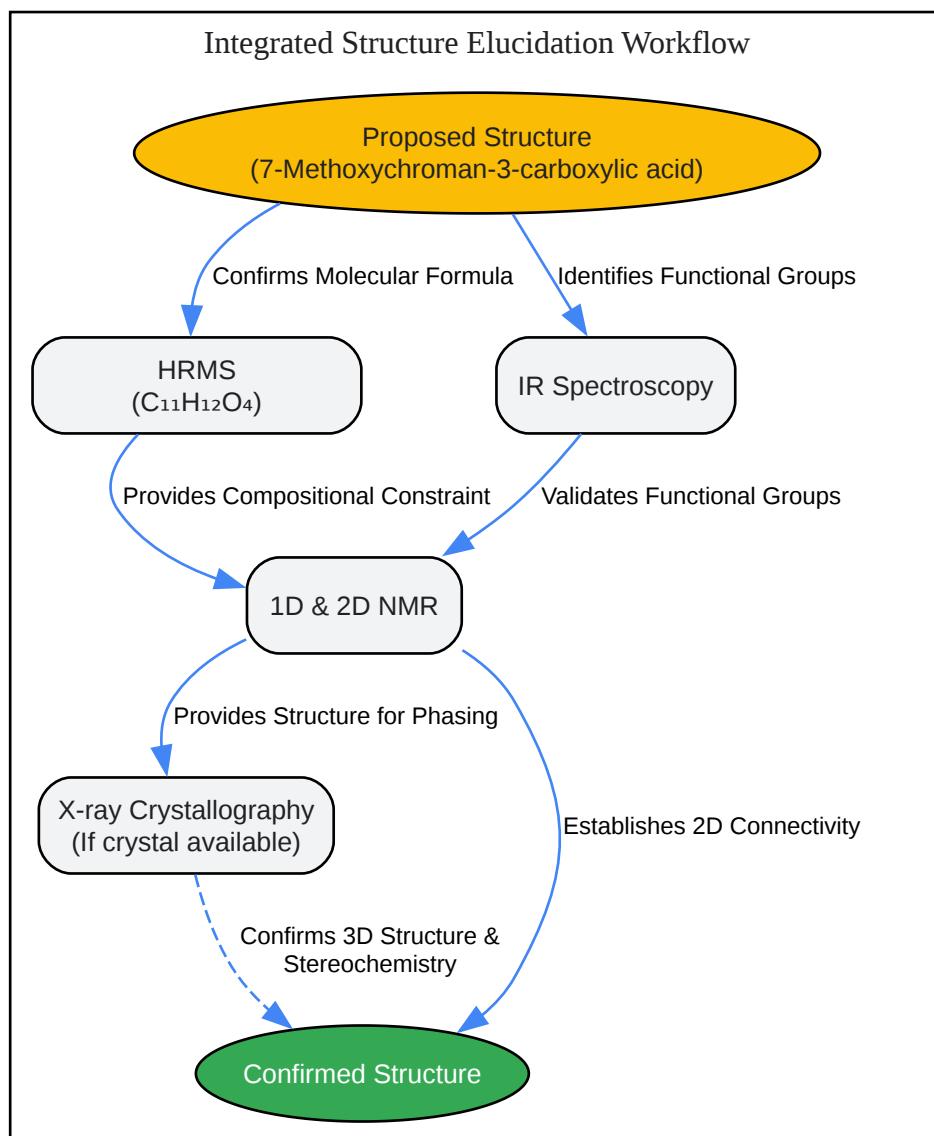
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated[8].
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Outcome: A successful X-ray crystallographic analysis would provide the definitive 3D structure, confirming the connectivity established by NMR and resolving the relative and absolute stereochemistry of the chiral center at C-3.

Integrated Elucidation Strategy

The trustworthiness of a structure is not derived from a single experiment but from the confluence of evidence from orthogonal techniques. Each method validates the others, creating a robust and defensible conclusion.



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Caption: Figure 3. A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of **7-methoxychroman-3-carboxylic acid** is systematically achieved through the logical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy provides a rapid check of key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which unambiguously establishes the atomic connectivity and constitution of

the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, capable of defining the precise three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities.

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